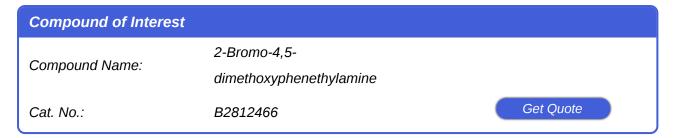


# discovery and history of 2-Bromo-4,5dimethoxyphenethylamine synthesis

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An In-depth Technical Guide to the Discovery and Synthesis of **2-Bromo-4,5-dimethoxyphenethylamine** (2C-B)

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of **2-Bromo-4,5-dimethoxyphenethylamine**, a psychoactive compound commonly known as 2C-B. It is intended for an audience with a strong background in chemistry and pharmacology. This document details the seminal synthesis by Alexander Shulgin and outlines various reported synthetic methodologies, complete with experimental protocols and quantitative data.

## **Introduction and Discovery**

**2-Bromo-4,5-dimethoxyphenethylamine**, a substituted phenethylamine, was first synthesized and its psychoactive properties documented by American chemist Alexander Shulgin in 1974. [1][2][3][4] Shulgin's pioneering work on phenethylamines, extensively detailed in his book PiHKAL: A Chemical Love Story, introduced 2C-B to the scientific community and explored its unique psychological effects.[1][5] The "2C" nomenclature refers to the two carbon atoms between the benzene ring and the amino group. The "-B" signifies the bromine atom at the 4-position of the phenyl ring.



Initially, 2C-B was explored in psychotherapy, much like other psychedelic compounds of that era.[6][7] However, it later gained popularity as a recreational substance and was eventually classified as a controlled substance in many countries.[2][8] From a pharmacological perspective, 2C-B acts as a potent partial agonist of the serotonin 5-HT<sub>2</sub>A and 5-HT<sub>2</sub>C receptors, which is believed to be the primary mechanism for its hallucinogenic effects.[4][9][10]

## **Core Synthesis Pathways**

The most common and historically significant synthetic routes to 2C-B begin with 2,5-dimethoxybenzaldehyde. The general synthetic strategy involves a three-step process:

- Nitrostyrene Formation: A Henry condensation reaction between 2,5dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxy-β-nitrostyrene.
- Reduction of the Nitrostyrene: The nitro group and the alkene double bond of the nitrostyrene are reduced to form 2,5-dimethoxyphenethylamine (commonly referred to as 2C-H).
- Electrophilic Bromination: The aromatic ring of 2C-H is brominated at the 4-position to yield the final product, **2-Bromo-4,5-dimethoxyphenethylamine** (2C-B).

The following sections provide detailed experimental protocols for these key transformations, reflecting methodologies reported in scientific literature and online chemical archives.

## Synthesis of 2,5-Dimethoxy-β-nitrostyrene

The initial step in many 2C-B syntheses is the condensation of 2,5-dimethoxybenzaldehyde with nitromethane. This reaction is typically catalyzed by a weak base.

Experimental Protocol: Condensation of 2,5-dimethoxybenzaldehyde with Nitromethane[11][12]

- Reactants:
  - 2,5-dimethoxybenzaldehyde
  - Nitromethane
  - Ammonium acetate (or another suitable catalyst like ethylenediaminediacetate)[13][14]



Glacial acetic acid or isopropanol as solvent

#### Procedure:

- Dissolve 2,5-dimethoxybenzaldehyde and ammonium acetate in the chosen solvent within a round-bottom flask equipped with a reflux condenser.
- Add nitromethane to the solution.
- Heat the mixture to reflux for a period of 1 to 4 hours. The solution will typically change color, often to a deep yellow or orange.
- Upon cooling, the 2,5-dimethoxy-β-nitrostyrene product will precipitate as bright orange or yellow crystals.
- The crystals are then collected by filtration, washed with a cold solvent (such as isopropanol), and dried.

#### Quantitative Data:

Precursor	Molar Ratio	Typical Yield	Reference
2,5- dimethoxybenzaldehy de	1	58-88%	[12][13][15]
Nitromethane	~1.1		
Ammonium Acetate	~0.1		

# Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

Several reducing agents can be employed for this conversion. The choice of reagent can impact the overall yield and purity of the resulting amine.

LAH is a powerful reducing agent capable of reducing both the nitro group and the double bond in a single step.



Experimental Protocol: LAH Reduction of 2,5-Dimethoxy-β-nitrostyrene[15][16]

#### Reactants:

- 2,5-dimethoxy-β-nitrostyrene
- Lithium aluminum hydride (LAH)
- Anhydrous tetrahydrofuran (THF) as solvent

#### Procedure:

- A solution of 2,5-dimethoxy-β-nitrostyrene in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
  This reaction is highly exothermic and may require external cooling to maintain control.
- After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure the reaction goes to completion.
- The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
- The resulting slurry is filtered, and the filter cake is washed with additional THF.
- The combined organic filtrates are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 2,5dimethoxyphenethylamine (2C-H) as an oil.

#### Quantitative Data:

Precursor	Molar Ratio	Typical Yield	Reference
2,5-dimethoxy-β- nitrostyrene	1	~57-65%	[15]
Lithium Aluminum Hydride	~2-3		

### Foundational & Exploratory





An alternative and often safer method involves a two-step process using sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction of 2,5-Dimethoxy-β-nitrostyrene[11][17]

#### Reactants:

- 2,5-dimethoxy-β-nitrostyrene
- Sodium borohydride
- Anhydrous ethanol or isopropanol as solvent

#### Procedure:

- 2,5-dimethoxy-β-nitrostyrene is dissolved in the alcohol solvent.
- Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling.
- After the addition is complete, the mixture is stirred for a specified time at room temperature or with gentle heating.
- The excess sodium borohydride is decomposed by the careful addition of an acid (e.g., hydrochloric acid).
- The resulting solution is worked up through extraction to isolate the intermediate 2,5dimethoxynitroethane.
- This intermediate is then further reduced, for example, through catalytic transfer hydrogenation, to yield 2C-H.[11]
- Quantitative Data:



Precursor	Molar Ratio	Typical Yield (for nitroethane intermediate)	Reference
2,5-dimethoxy-β- nitrostyrene	1	~89.5%	[11]
Sodium Borohydride	~1.5-2		

# Bromination of 2,5-Dimethoxyphenethylamine (2C-H) to 2C-B

The final step is the electrophilic aromatic substitution to introduce a bromine atom at the 4-position of the benzene ring.

Experimental Protocol: Bromination of 2C-H[14][16]

- Reactants:
  - 2,5-dimethoxyphenethylamine (2C-H)
  - Elemental bromine (Br<sub>2</sub>)
  - Glacial acetic acid as solvent
- Procedure:
  - 2,5-dimethoxyphenethylamine is dissolved in glacial acetic acid.
  - A solution of elemental bromine in glacial acetic acid is added dropwise to the stirred amine solution. The reaction is often accompanied by a color change and the evolution of some heat.
  - After the addition is complete, the reaction mixture is stirred for a period to ensure complete bromination.
  - The product, **2-Bromo-4,5-dimethoxyphenethylamine** hydrobromide, often precipitates from the reaction mixture as a salt.



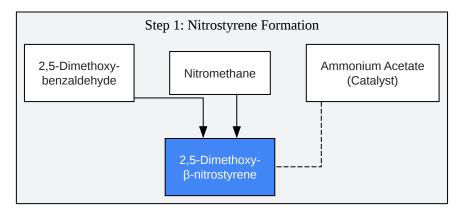
- The solid product is collected by filtration, washed with a small amount of cold acetic acid and then ether to remove excess bromine and solvent.
- The hydrobromide salt can be converted to the freebase or a different salt form (e.g., hydrochloride) through standard acid-base chemistry.[13]
- Quantitative Data:

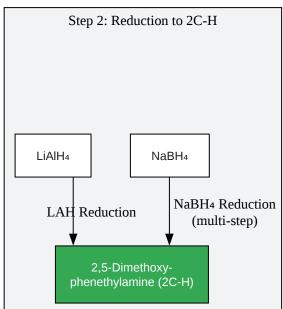
Precursor	Molar Ratio	Typical Yield	Reference
2,5- dimethoxyphenethyla mine	1	~40% (as reported by Shulgin)	[15]
Bromine	~1		

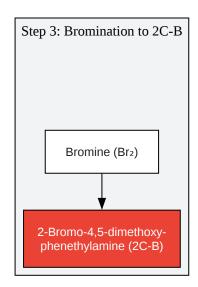
## **Visualizing the Synthesis Workflow**

The following diagrams illustrate the core synthetic pathways described above.



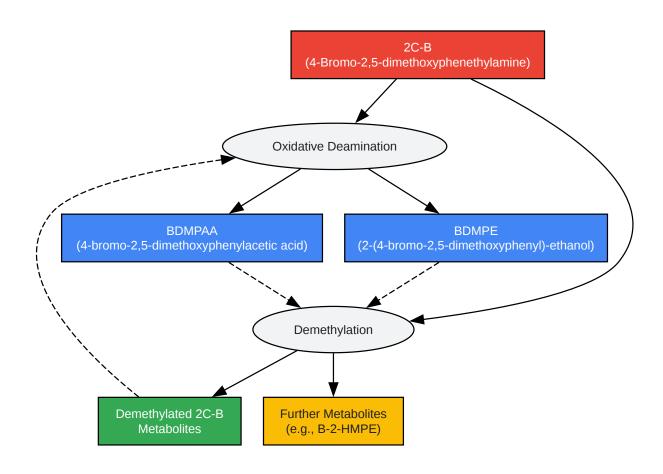












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